

Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Amino-3-chloropicolinonitrile**

Cat. No.: **B1291315**

[Get Quote](#)

Disclaimer: Information on the specific compound **5-Amino-3-chloropicolinonitrile** is not readily available in public literature. This guide provides a detailed overview of the structurally similar and well-documented compound, 2-Amino-5-chloropyridine (CAS: 1072-98-6), as a representative proxy for researchers, scientists, and drug development professionals.

Core Properties of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.^[1] It appears as an off-white to light tan or beige crystalline solid.^{[1][2][3]} While moderately soluble in water, it shows greater solubility in organic solvents like ethanol and methanol.^[1]

Physicochemical Data

The fundamental physicochemical properties of 2-Amino-5-chloropyridine are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ ClN ₂	[1] [3]
Molecular Weight	128.56 g/mol	[2]
Melting Point	134-138 °C	[3] [4]
Boiling Point	127-128 °C at 11 mmHg	[5]
Appearance	Off-white to light tan crystalline powder	[1] [3]
CAS Number	1072-98-6	[1] [2]

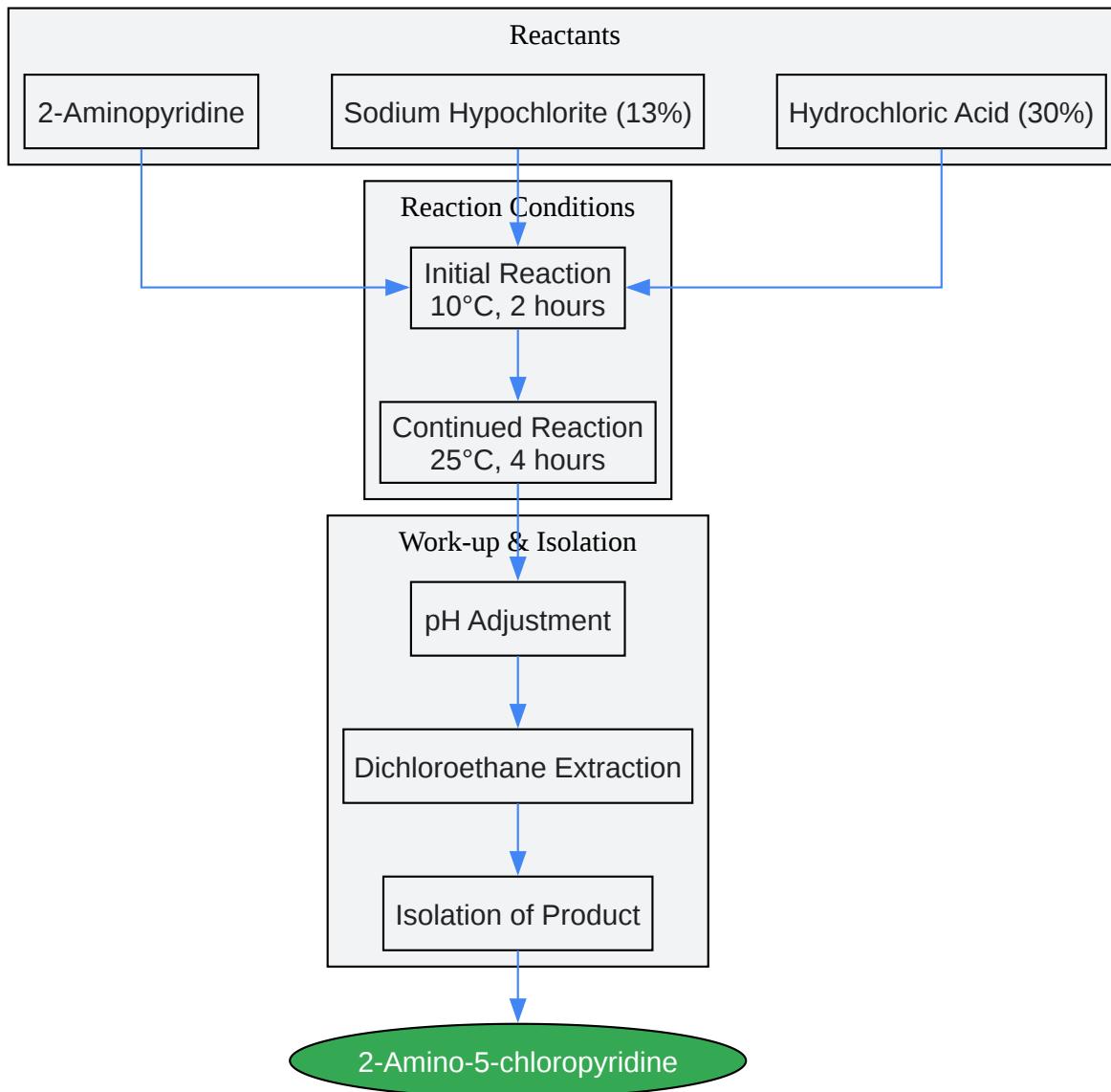
Spectral and Analytical Data

Key identifiers for the characterization of 2-Amino-5-chloropyridine.

Identifier	Value	Reference
InChI	1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)	
SMILES	Nc1ccc(Cl)cn1	

Synthesis Protocols

Several methods for the synthesis of 2-Amino-5-chloropyridine have been reported. The selection of a specific route may depend on factors such as starting material availability, desired scale, and safety considerations.


Oxidative Chlorination of 2-Aminopyridine

This method utilizes 2-aminopyridine as the starting material and employs a combination of hydrochloric acid and sodium hypochlorite to achieve oxidative chlorination.[\[6\]](#)

Experimental Protocol:

- In a 250 mL three-necked flask, place 0.053 mol (5.00 g) of 2-aminopyridine.[\[6\]](#)

- Cool the flask in a water bath to 10°C.[6]
- With continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.[6]
- Slowly add 0.3 mol of 30% hydrochloric acid (HCl) dropwise.[6]
- Maintain the reaction temperature at 10°C for 2 hours.[6]
- Raise the temperature to 25°C and continue the reaction for an additional 4 hours.[6]
- Terminate the reaction by cooling with an ice-water bath to 10°C.[6]
- Adjust the pH of the reaction mixture and extract the product with dichloroethane.[6]
- Isolate the 2-amino-5-chloropyridine from the organic extract. This method can achieve a product yield of up to 72%. [6]

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for 2-Amino-5-chloropyridine via oxidative chlorination.

Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

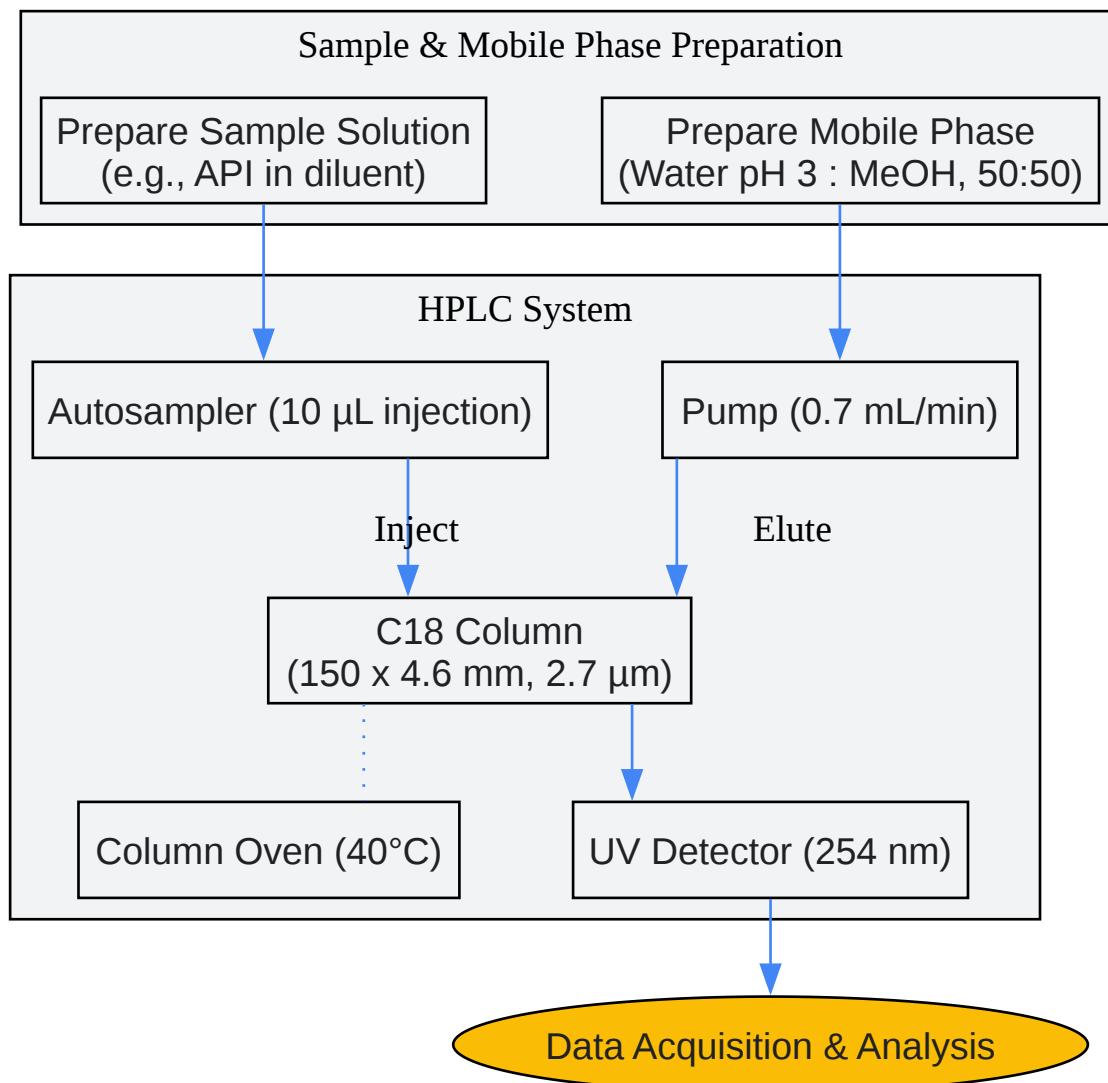
This method involves the electrochemical reduction of 5-chloro-2-nitropyridine.[1]

Experimental Protocol:

- Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.[1]
- Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[1]
- Conduct the electrolysis at a constant current density of 100 A/m².[1]
- After the reaction is complete, dilute the electrolyte solution with water.[1]
- Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate. [1]
- Evaporation of the solvent yields 2-amino-5-chloropyridine with an isolated yield of up to 84%. [1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of 2-Amino-5-chloropyridine, particularly for its detection as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[7]


HPLC-UV Method for Impurity Detection

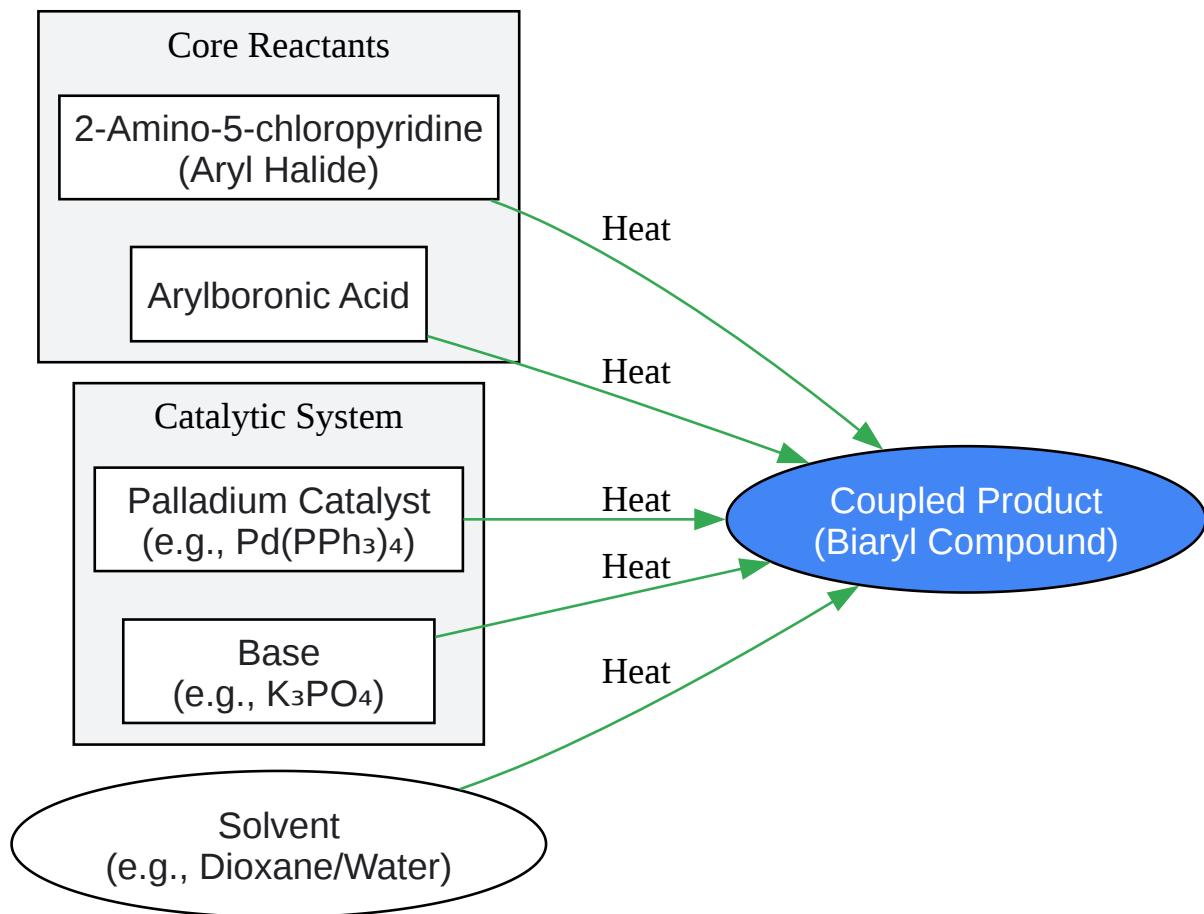
A validated HPLC-UV method has been developed for the sensitive detection of 2-amino-5-chloropyridine in the API tenoxicam.[7]

Experimental Protocol:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.[7]
- Chromatographic Conditions:

- Column: C18 column (150 × 4.6 mm i.d., 2.7 µm particle size).[7]
- Flow Rate: 0.7 mL/min.[7]
- Column Temperature: 40°C.[7]
- Injection Volume: 10 µL.[7]
- Detection: UV at 254 nm.[7]
- Analysis: Inject the sample into the HPLC system and monitor for the peak corresponding to 2-amino-5-chloropyridine. The method has a reported limit of detection (LOD) of 0.015 µg/mL and a limit of quantification (LOQ) of 0.048 µg/mL.[7]

[Click to download full resolution via product page](#)

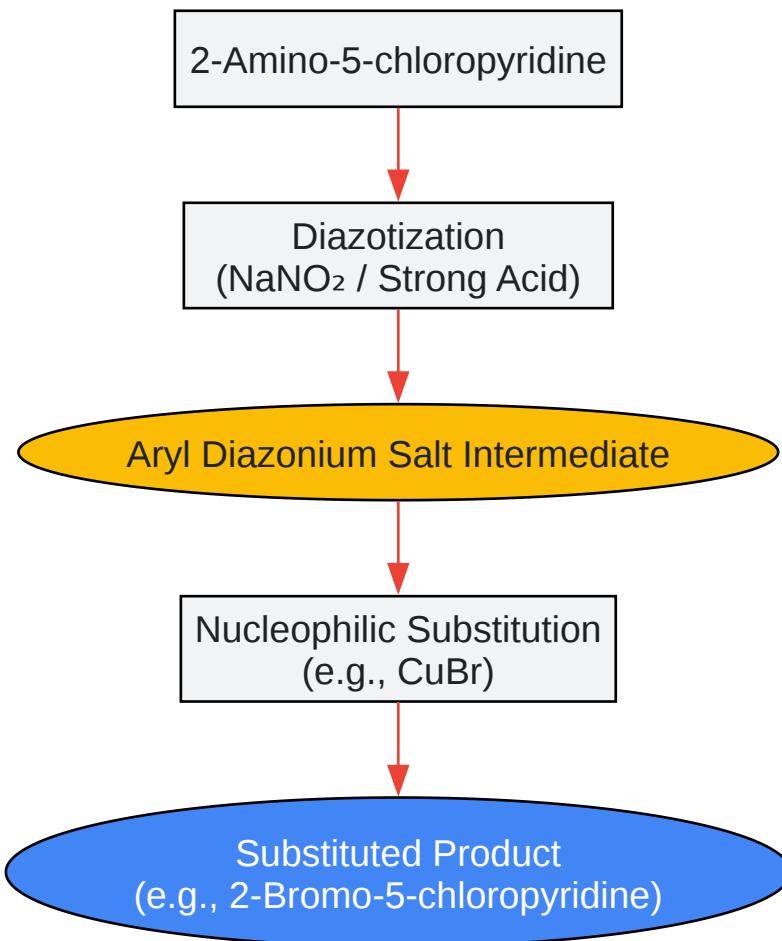

Figure 2: Experimental workflow for the HPLC-UV analysis of 2-Amino-5-chloropyridine.

Applications in Organic Synthesis

2-Amino-5-chloropyridine is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.^[3] It is a key precursor for drugs such as the hypnotic agents Zopiclone and Zolpidem, the anti-anxiety drug Alpidem, and the agrochemical Clodinafop.^[3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific protocols for 2-amino-5-chloropyridine are not detailed in the provided results, a general methodology for similar aminopyridines can be adapted. This reaction typically involves a palladium catalyst to couple the chloropyridine with a boronic acid.^{[8][9]}



[Click to download full resolution via product page](#)

Figure 3: Logical relationship in a Suzuki-Miyaura coupling reaction involving an aminopyridine.

Sandmeyer-Type Reactions

The amino group on the pyridine ring can be converted to a diazonium salt, which is an excellent leaving group (N_2). This allows for its substitution with various nucleophiles, such as halides, in a Sandmeyer reaction.[10][11] This provides a pathway to synthesize a range of substituted pyridines. The reaction is typically catalyzed by copper(I) salts.[10]

[Click to download full resolution via product page](#)

Figure 4: General signaling pathway of a Sandmeyer reaction starting from 2-Amino-5-chloropyridine.

Safety and Handling

2-Amino-5-chloropyridine is classified as harmful if swallowed and may cause skin and eye irritation.[2][3][12]

Hazard Identification

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]
- Signal Word: Warning.[12][13]

Recommended Handling Precautions

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12]
- Engineering Controls: Use only outdoors or in a well-ventilated area.[12]
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]
- First Aid (If Swallowed): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
- Spills: Avoid generating dust. Collect, bind, and pump off spills for proper disposal. Do not let the product enter drains.[12]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[12]
- Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[12]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling

guidance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration _Chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chloropyridine | C5H5CIN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsoc [chemsoc.com]
- 5. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- To cite this document: BenchChem. [Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291315#5-amino-3-chloropicolinonitrile-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com